molecular formula C7H9NO2 B186355 2-(Hydroxymethyl)-6-methylpyridin-3-ol CAS No. 42097-42-7

2-(Hydroxymethyl)-6-methylpyridin-3-ol

Cat. No. B186355
CAS RN: 42097-42-7
M. Wt: 139.15 g/mol
InChI Key: PAGTXDLKXRBHFL-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-6-methylpyridin-3-ol is a chemical compound. It consists of a pyridine ring with a hydroxymethyl group attached to the 2nd carbon and a methyl group attached to the 6th carbon .

Scientific Research Applications

Formation in Foods

  • Conversion in Foods: 2-(Hydroxymethyl)-6-methylpyridin-3-ol is formed in foods like honey and sugarcane honey when subjected to thermal heating in the presence of ammonia or ammonia-producing compounds. This process involves the ring expansion of 5-(hydroxymethyl)furfural (HMF), with the conversion being significant mostly at neutral pH values. The reaction has an activation energy of 74 ± 3 kJ/mol (Hidalgo, Lavado-Tena, & Zamora, 2020).

Antioxidant Properties

  • Antioxidant Activity in Resveratrol Analogs: The compound demonstrates ambiguous effects on the radical scavenging and antioxidant properties of resveratrol structural analogs. It has been observed to exhibit antioxidant effects on mitochondrial membranes lipid peroxidation model, suggesting its potential as an antioxidant agent (Semenov et al., 2020).

Structural and Spectroscopic Analysis

  • Vibrational Spectra Study: An in-depth study of the vibrational spectra of 4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol, a related compound, helps in understanding the molecular structure and dynamics of such compounds. This includes analysis using techniques like FT-IR and FT-Raman spectroscopy (Krishnan et al., 2013).

Photochemical Applications

  • Nitrogen Photochemistry: The irradiation of hydroxymethylpyridines, including 2-(Hydroxymethyl)-6-methylpyridin-3-ol, in specific solutions can lead to the production of various pyridine derivatives. This highlights its potential application in the field of photochemistry (Stenberg & Travecedo, 1971).

Medicinal Applications

  • Retinoprotective Effect: 2-Ethyl-3-hydroxy-6-methylpyridine nicotinate, a compound structurally related to 2-(Hydroxymethyl)-6-methylpyridin-3-ol, has shown potential as a retinoprotector in a rat model of retinal ischemia–reperfusion. This suggests possible medicinal applications of similar compounds (Peresypkina et al., 2020).

Phytotoxic Activity

  • Phytotoxic Effects: Derivatives of methylpyridin-2(1H)-one, similar in structure to 2-(Hydroxymethyl)-6-methylpyridin-3-ol, have shown phytotoxic selectivity, particularly against dicotyledonous species. This indicates its potential use in the development of phytotoxic products (Demuner et al., 2009).

Chemical Synthesis

  • Synthesis and Application: The synthesis of 2-ethyl-6-methyl-3-hydroxypyridine, closely related to 2-(Hydroxymethyl)-6-methylpyridin-3-ol, has been improved to yield a new synthetic antioxidant. This highlights the compound's relevance in chemical synthesis and its antioxidative properties (Yao, 2007).

Coordination Chemistry

  • Influence on Metal Coordination: The presence of hydroxymethyl groups, like those in 2-(Hydroxymethyl)-6-methylpyridin-3-ol, can significantly influence the self-assembly and metal coordination properties in certain Cu(II) complexes. This underscores the compound's potential role in coordination chemistry (Hutchinson, Hanton, & Moratti, 2010).

properties

IUPAC Name

2-(hydroxymethyl)-6-methylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-5-2-3-7(10)6(4-9)8-5/h2-3,9-10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGTXDLKXRBHFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80194931
Record name 3-Hydroxy-2-hydroxymethyl-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80194931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>20.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658708
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(Hydroxymethyl)-6-methylpyridin-3-ol

CAS RN

42097-42-7
Record name 3-Hydroxy-6-methyl-2-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42097-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-2-hydroxymethyl-6-methylpyridine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-2-hydroxymethyl-6-methylpyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-2-hydroxymethyl-6-methylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.580
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Record name 3-HYDROXY-2-HYDROXYMETHYL-6-METHYLPYRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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